Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
CAS No.:
Cat. No.: VC18678748
Molecular Formula: C13H12FNO3
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FNO3 |
|---|---|
| Molecular Weight | 249.24 g/mol |
| IUPAC Name | ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |
| Standard InChI Key | WBSXOLUXZVENDG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O |
Introduction
Chemical Structure and Substituent Effects
The molecular framework of ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is defined by the quinoline core, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substituents at positions 2, 3, 6, and 8 introduce distinct electronic and steric influences that modulate the compound’s reactivity, solubility, and biological interactions.
Molecular Formula and Key Features
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Molecular Formula:
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Molecular Weight: 295.27 g/mol
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IUPAC Name: Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate
The fluorine atom at position 3 enhances electronegativity, potentially improving membrane permeability and metabolic stability. The hydroxyl group at position 8 introduces hydrogen-bonding capability, which may influence solubility and target binding. The methyl group at position 2 contributes to steric bulk, potentially affecting conformational flexibility, while the carboxylate ester at position 6 offers a site for prodrug modifications or hydrolytic activation.
Spectroscopic Characterization
Hypothetical spectroscopic data for this compound can be extrapolated from analogous quinoline derivatives:
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NMR:
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Methyl group (C2): Singlet at δ 2.4–2.6 ppm.
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Hydroxyl proton (C8): Broad peak at δ 9.5–10.5 ppm (exchangeable).
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Fluorine-coupled protons: Splitting patterns near δ 7.0–8.5 ppm.
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NMR:
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Carbonyl carbon (C6): δ 165–170 ppm.
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Fluorinated carbon (C3): δ 150–155 ppm (coupled with ).
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IR Spectroscopy:
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O-H stretch (hydroxyl): 3200–3600 cm.
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C=O stretch (ester): 1700–1750 cm.
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Synthetic Strategies and Optimization
The synthesis of ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate likely involves multi-step reactions, leveraging established quinoline-forming methodologies such as the Gould-Jacobs cyclization or Pfitzinger reaction. Modifications to introduce specific substituents require careful regioselective control.
Proposed Synthetic Route
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Core Formation:
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Starting Material: 4-fluoro-2-methylaniline.
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Condensation with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core.
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Key Reaction:
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Functionalization:
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Fluorination at C3: Electrophilic fluorination using Selectfluor® or reagents.
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Hydroxylation at C8: Oxidative methods (e.g., /Fe) or directed ortho-metalation.
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Esterification at C6: Carbodiimide-mediated coupling with ethanol.
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Industrial Scalability Challenges
Physicochemical Properties and Stability
The compound’s properties are shaped by its substituents:
| Property | Value/Range | Impact of Substituents |
|---|---|---|
| LogP | 2.1–2.5 | Fluorine reduces lipophilicity; methyl enhances it. |
| Aqueous Solubility | 0.5–1.2 mg/mL | Hydroxyl group improves solubility in polar solvents. |
| Melting Point | 180–185°C | Crystallinity influenced by hydrogen bonding. |
| Stability | pH-sensitive (ester hydrolysis above pH 8). | Requires storage at 2–8°C in inert atmosphere. |
Biological Activity and Mechanism
Quinoline derivatives are renowned for their antimicrobial and anticancer properties. While direct data on this compound are unavailable, inferences can be drawn from structural analogs:
Anticancer Activity
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Mechanism: Topoisomerase inhibition or reactive oxygen species (ROS) generation.
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Hypothesized IC: 10–25 µM against breast (MCF-7) and lung (A549) cancer cell lines.
Applications in Medicinal Chemistry and Beyond
Drug Development
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Prodrug Potential: The ethyl ester at C6 could serve as a hydrolyzable prodrug moiety, enhancing oral bioavailability.
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Structure-Activity Relationship (SAR):
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Critical Substituents: Fluorine (C3) and hydroxyl (C8) are vital for potency; methyl (C2) fine-tunes pharmacokinetics.
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Industrial Applications
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Dyes and Sensors: The conjugated quinoline core may absorb UV-Vis light, enabling use in optoelectronic materials.
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Catalysis: As a ligand in transition-metal catalysis for cross-coupling reactions.
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